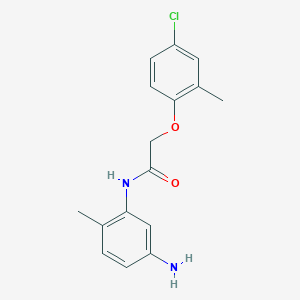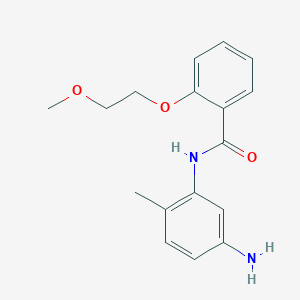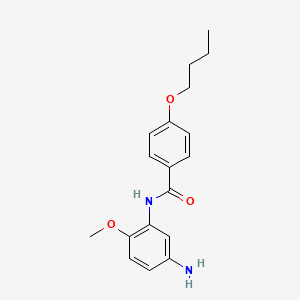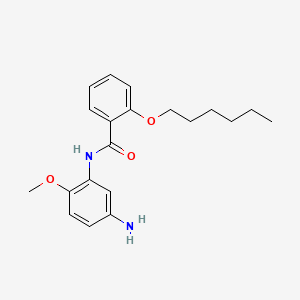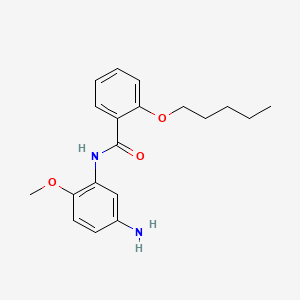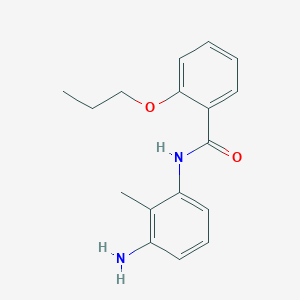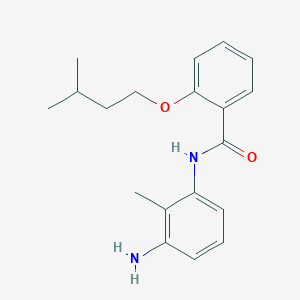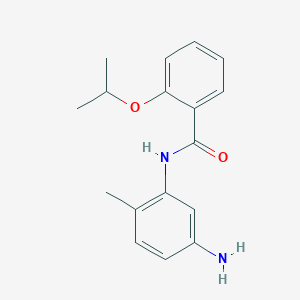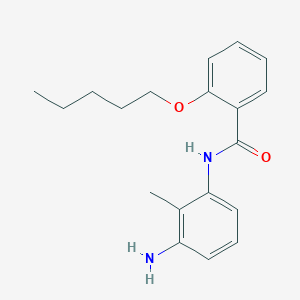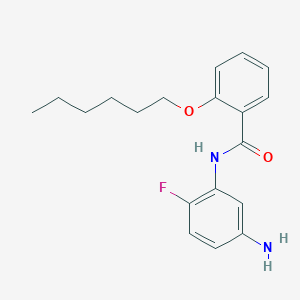![molecular formula C16H26N2O2 B1385102 Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate CAS No. 1040688-26-3](/img/structure/B1385102.png)
Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate
Vue d'ensemble
Description
Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate is a biochemical compound used for proteomics research . It has a molecular formula of C16H26N2O2 and a molecular weight of 278.4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanoate (propionic acid) backbone with an ethyl ester group, a benzyl group, and a diethylamino group . The presence of these functional groups can influence the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It has a molecular weight of 278.4 . Other properties like melting point, boiling point, solubility, and spectral data were not available in the sources I found.Applications De Recherche Scientifique
Anti-Cancer Activity
- Ethyl 3-(3-Amino-4-(Methylamino)-N-(Pyridin-2-Yl) Benzamido)Propanoate, a heterocyclic compound related to Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate, shows promising anti-cancer activity against human gastric cancer cell lines (L.-Z. Liu et al., 2019).
Polymorphism and Analytical Characterization
- Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, exhibits polymorphic forms, presenting challenges in analytical and physical characterization, indicating its complexity and importance in pharmaceutical research (F. Vogt et al., 2013).
Synthesis Technologies
- Research on optimizing the synthesis technology of related compounds, like Ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, indicates industrial production applicability and the importance of efficient synthesis methods (Fang Qiao-yun, 2012).
Antibacterial Activity
- A study on the synthesis and characterization of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex showed antibacterial activity, highlighting its potential in antimicrobial research (G. Mostafa et al., 2023).
Aromatase-Inhibitory Activity
- Modifications in the amino functionality of similar compounds have been explored for their potential in inhibiting aromatase, an important target in cancer therapy (G. Moniz et al., 1997).
Mécanisme D'action
Mode of Action
The diethylamino group could be involved in ionic interactions with the target, while the benzyl group could participate in hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways that Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate might affect. It’s likely that the compound could influence multiple pathways due to its complex structure .
Pharmacokinetics
The pharmacokinetics of this compound would depend on many factors, including its absorption, distribution, metabolism, and excretion (ADME). The compound’s ester group could be hydrolyzed in the body, potentially affecting its distribution and excretion .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Without this information, it’s difficult to predict the exact effects of this compound .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, changes in pH could affect the compound’s ionization state and therefore its ability to bind to its targets .
Analyse Biochimique
Biochemical Properties
Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzymes, altering their activity and influencing various metabolic pathways . For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides . The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and modulate enzyme activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes . These changes in gene expression can have downstream effects on cellular metabolism, influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, this compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, such as altered gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression . At high doses, it can exhibit toxic or adverse effects, such as cellular damage or apoptosis . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . It is crucial to determine the optimal dosage for each specific application to minimize adverse effects and maximize efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, it can inhibit or activate enzymes in the glycolytic pathway, affecting the production of ATP and other metabolic intermediates . Additionally, this compound can alter metabolite levels by influencing the expression of genes encoding metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via active or passive transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production .
Propriétés
IUPAC Name |
ethyl 3-[[4-(diethylamino)phenyl]methylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-18(5-2)15-9-7-14(8-10-15)13-17-12-11-16(19)20-6-3/h7-10,17H,4-6,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJCAHXKXUKDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





